(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
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Properties
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-4-8-16(9-5-13)23-19(25)17(18(24)21-20(23)26)12-14-6-10-15(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24,26)/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHYDYJIWDHSBQ-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione represents a unique structure within the pyrimidine family, characterized by its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyrimidine core substituted with a dimethylamino group and a phenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways. For example, studies on related pyrimidine derivatives have shown that they can inhibit dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis .
- Anticancer Activity : Some derivatives have demonstrated significant anticancer properties by inducing apoptosis in cancer cell lines. This is attributed to the modulation of signaling pathways associated with cell growth and death .
Anticancer Studies
A study focusing on pyrimidine derivatives highlighted their potential as anticancer agents. The compound was tested on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating higher potency .
Antimicrobial Activity
In vitro studies have also explored the antimicrobial properties of similar compounds. For instance, some derivatives exhibited notable activity against Gram-positive bacteria and fungi. This activity is likely due to the ability of the compound to disrupt microbial cell membranes or interfere with essential metabolic processes .
Anti-inflammatory Effects
Research has indicated that certain pyrimidine derivatives possess anti-inflammatory properties. These compounds were shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Case Studies
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various human cancer cell lines, including breast and colorectal cancers. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This antimicrobial action is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
Drug Design and Synthesis
The synthesis of this compound involves several steps that can be optimized for high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency. The compound's structure allows for modifications that can lead to the development of new derivatives with improved pharmacological profiles .
Agricultural Science
Pesticide Development
The unique chemical properties of (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione have led to its exploration in agricultural applications as a potential pesticide. Its efficacy in controlling plant pathogens has been evaluated, showing that it can enhance crop resistance against various diseases. The compound acts synergistically with other active ingredients to improve overall pesticide performance .
Herbicide Potential
Additionally, there is ongoing research into the herbicidal properties of this compound. Preliminary studies suggest that it may inhibit specific enzymes involved in plant growth, thereby acting as a selective herbicide. This application could be particularly beneficial in managing weed populations without harming crop yields .
Material Science
Polymer Chemistry
The compound's structural characteristics make it suitable for applications in polymer chemistry. It can be utilized as a monomer or additive in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its incorporation into polymer matrices for applications in coatings and films .
Sensors and Electronics
Due to its electronic properties, this compound is being investigated for use in sensor technology. Its ability to interact with various analytes makes it a candidate for developing sensitive detection systems for environmental monitoring and biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
